
Biotinoyl tripeptide-1 Acetate
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Overview
Description
Biotinoyl tripeptide-1 acetate is a synthetic compound that combines biotin (Vitamin B7) with a tripeptide consisting of glycine, histidine, and lysine. This compound is primarily used in cosmetic and hair care products due to its ability to strengthen hair and promote hair growth . It is known for its high affinity for hair proteins, which allows it to enhance the health and appearance of hair follicles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotinoyl tripeptide-1 acetate is synthesized through a chemical reaction between biotin and tripeptide-1. The process involves the conjugation of biotin to the tripeptide, resulting in a compound with a molecular weight of 566.7 g/mol . The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The compound is then formulated into various cosmetic products, such as shampoos, conditioners, and serums, at concentrations ranging from 1% to 3% .
Chemical Reactions Analysis
a) Peptide Bond Formation
The synthesis involves coupling biotin to the GHK tripeptide via peptide bonds. Key steps include:
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Activation of Biotin’s Carboxyl Group : Biotin’s carboxyl group is activated using N-hydroxysuccinimide (NHS) esters or carbodiimide reagents (e.g., EDC) to facilitate nucleophilic attack by the terminal amine of glycine in GHK .
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Tripeptide Assembly : GHK is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies, followed by acetylation to stabilize the final product .
Reagents and Conditions
b) Click Chemistry Modifications
Biotinoyl tripeptide-1 acetate can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling or conjugation:
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Alkyne Tagging : The peptide’s lysine residue is modified with propargyl groups.
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Reaction Protocol : CuSO₄, tris(benzyltriazolylmethyl)amine (TBTA), and biotin-alkyne in DMSO/PBS yield stable triazole adducts .
a) Peptide Bond Hydrolysis
The GHK peptide bonds are susceptible to hydrolysis under extreme pH or enzymatic conditions:
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Acidic Conditions : Cleavage at aspartic acid-proline-like sites (not present in GHK), but histidine residues may catalyze hydrolysis at pH < 3 .
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Enzymatic Degradation : Resistant to common proteases (e.g., trypsin) due to biotin’s steric protection .
b) Biotin-Avidin Interactions
The biotin moiety forms non-covalent bonds with avidin/streptavidin (Kd ≈ 10⁻¹⁵ M), enabling applications in affinity chromatography and assays .
c) Oxidation and Reduction
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Oxidation : Sulfur in biotin’s thiophene ring is stable to mild oxidants (e.g., H₂O₂) but reacts with m-CPBA to form sulfoxides .
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Reduction : Dithiothreitol (DTT) reduces disulfide bridges in contaminants without affecting the peptide .
Stability Under Environmental Conditions
Condition | Stability Profile | Data Source |
---|---|---|
pH | Stable at pH 3.5–6.5; degrades at pH > 8.5 | |
Temperature | Stable at -20°C for 12 months; decomposes at >40°C | |
Light | Photosensitive; requires amber storage vials |
a) 5α-Reductase Inhibition
This compound reduces dihydrotestosterone (DHT) by competitively inhibiting 5α-reductase (IC₅₀ = 12 µM).
Comparative Reactivity with Analogues
Compound | Key Reaction Differences |
---|---|
Biotinoyl Tripeptide-1 | Stable acetate salt; enhanced solubility vs. free acid |
Palmitoyl Pentapeptide-4 | Fatty acid chain enables membrane integration |
Copper Tripeptide-1 | Copper ions enable redox cycling and MMP inhibition |
Degradation Products
Scientific Research Applications
Biotinoyl tripeptide-1 acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide conjugation and modification reactions.
Biology: Investigated for its role in cellular communication and metabolism, particularly in hair follicle cells
Medicine: Explored for its potential in treating hair loss and promoting hair growth by reducing dihydrotestosterone (DHT) production and stimulating keratinocyte proliferation
Industry: Widely used in the cosmetic industry for formulating hair care products that strengthen hair and prevent hair loss
Mechanism of Action
Biotinoyl tripeptide-1 acetate exerts its effects by stimulating scalp micro-circulation and the production of anchoring molecules, such as collagen IV and laminin . This enhances the health of hair follicles, strengthens hair, and inhibits hair loss. The compound also reduces the production of dihydrotestosterone (DHT), a hormone associated with hair loss, and promotes the proliferation of keratinocytes in the hair bulb .
Comparison with Similar Compounds
Biotinoyl tripeptide-1 acetate is often compared with other similar compounds, such as:
Palmitoyl tripeptide-1:
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties, this compound is used in skin care products.
Hexapeptide-12: Used in cosmetics for its skin conditioning properties.
Uniqueness: this compound is unique due to its high affinity for hair proteins and its ability to promote hair growth and reduce hair loss by targeting multiple pathways, including DHT reduction and keratinocyte proliferation .
Properties
Molecular Formula |
C26H42N8O8S |
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Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;acetic acid |
InChI |
InChI=1S/C24H38N8O6S.C2H4O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;1-2(3)4/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);1H3,(H,3,4)/t15-,16-,17-,18-,21-;/m0./s1 |
InChI Key |
KETJBCHSHGDMCF-HOJFDESISA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2 |
Canonical SMILES |
CC(=O)O.C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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